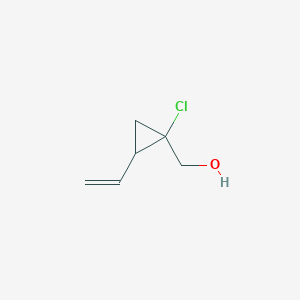
(1-Chloro-2-ethenylcyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-ethenylcyclopropyl)methanol: is an organic compound that features a cyclopropane ring substituted with a chlorine atom, an ethenyl group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-ethenylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor, followed by chlorination and hydroxymethylation. One common method is the reaction of ethenylcyclopropane with chlorine gas under controlled conditions to introduce the chlorine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a suitable catalyst to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-Chloro-2-ethenylcyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (1-Chloro-2-ethenylcyclopropyl)aldehyde or (1-Chloro-2-ethenylcyclopropyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Applications De Recherche Scientifique
Chemistry: (1-Chloro-2-ethenylcyclopropyl)methanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound may be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Chloro-2-ethenylcyclopropyl)methanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chlorine atom and the ethenyl group, which can participate in various nucleophilic and electrophilic reactions.
Comparaison Avec Des Composés Similaires
- (1-Chloro-2-methylcyclopropyl)methanol
- (1-Bromo-2-ethenylcyclopropyl)methanol
- (1-Chloro-2-ethenylcyclopropyl)ethanol
Uniqueness: (1-Chloro-2-ethenylcyclopropyl)methanol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. The presence of the ethenyl group and the hydroxymethyl group in a cyclopropane ring structure makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
93955-45-4 |
|---|---|
Formule moléculaire |
C6H9ClO |
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
(1-chloro-2-ethenylcyclopropyl)methanol |
InChI |
InChI=1S/C6H9ClO/c1-2-5-3-6(5,7)4-8/h2,5,8H,1,3-4H2 |
Clé InChI |
GRNWQYVSDXWAKF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CC1(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


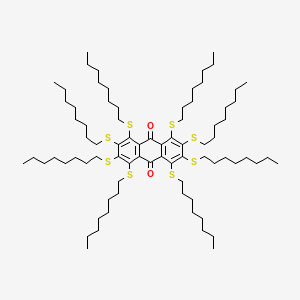

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
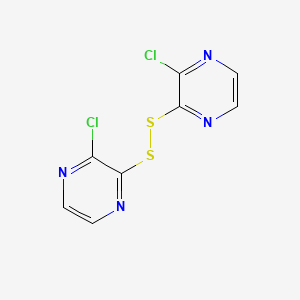
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

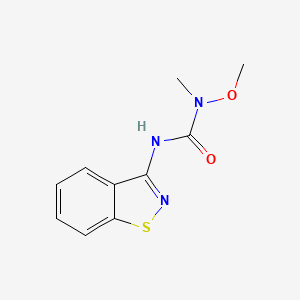
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
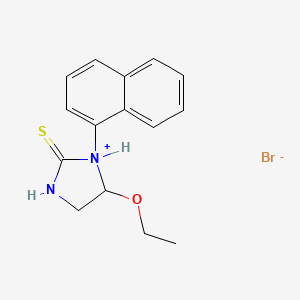
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

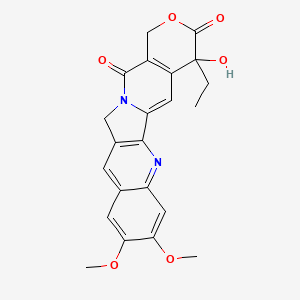
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
